3-(2-Methoxyethoxy)-[1,1'-biphenyl]-4-amine
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Overview
Description
3-(2-Methoxyethoxy)-[1,1’-biphenyl]-4-amine is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a biphenyl core substituted with a methoxyethoxy group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyethoxy)-[1,1’-biphenyl]-4-amine typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and a halide in the presence of a palladium catalyst. The general reaction conditions include the use of a base such as potassium carbonate, a solvent like toluene or ethanol, and a palladium catalyst such as palladium acetate .
Industrial Production Methods
In an industrial setting, the production of 3-(2-Methoxyethoxy)-[1,1’-biphenyl]-4-amine may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer .
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyethoxy)-[1,1’-biphenyl]-4-amine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines or alcohols.
Substitution: Halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
3-(2-Methoxyethoxy)-[1,1’-biphenyl]-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 3-(2-Methoxyethoxy)-[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the biphenyl core can interact with hydrophobic regions of proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
3-(2-Methoxyethoxy)-[1,1’-biphenyl]-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an amine.
3-(2-Methoxyethoxy)-[1,1’-biphenyl]-4-ol: Similar structure but with a hydroxyl group instead of an amine.
Uniqueness
3-(2-Methoxyethoxy)-[1,1’-biphenyl]-4-amine is unique due to the presence of both a methoxyethoxy group and an amine group on the biphenyl core. This combination of functional groups imparts distinct chemical properties, such as increased solubility in polar solvents and the ability to participate in a wide range of chemical reactions. These properties make it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-(2-methoxyethoxy)-4-phenylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-17-9-10-18-15-11-13(7-8-14(15)16)12-5-3-2-4-6-12/h2-8,11H,9-10,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLAOCCGTRRAGHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=CC(=C1)C2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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